molecular formula C19H22N2O4S B247632 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine

1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine

Cat. No. B247632
M. Wt: 374.5 g/mol
InChI Key: GSLUFJKKAYWXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPP, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, which make it an interesting subject for scientific research.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. This compound has also been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. These effects on signaling pathways may contribute to the various biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including neuroprotection, cardioprotection, and anti-tumor effects. In neuroscience, this compound has been found to protect neurons from oxidative stress and inflammation, which are involved in the development of neurodegenerative diseases. In cardiology, this compound has been found to improve cardiac function and reduce the risk of heart failure by reducing oxidative stress and inflammation in the heart. In oncology, this compound has been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound for research. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for further research on 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another direction is to explore its potential as a cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis method for 1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine involves the reaction of 1-(3-methylphenoxy)acetyl piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography or recrystallization. The yield of this compound can vary depending on the specific reaction conditions used, but typically ranges from 50-70%.

Scientific Research Applications

1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiology, and oncology. In neuroscience, this compound has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. In cardiology, this compound has been studied for its potential to improve cardiac function and reduce the risk of heart failure. In oncology, this compound has been found to have anti-tumor effects and may have potential as a cancer treatment.

properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C19H22N2O4S/c1-16-6-5-7-17(14-16)25-15-19(22)20-10-12-21(13-11-20)26(23,24)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3

InChI Key

GSLUFJKKAYWXJU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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